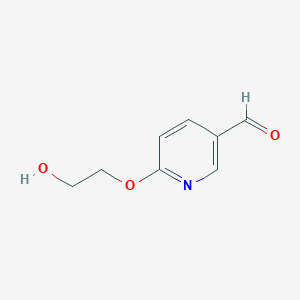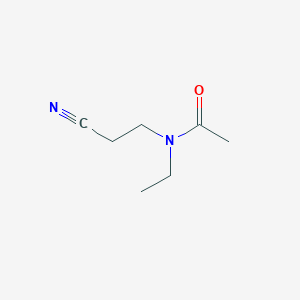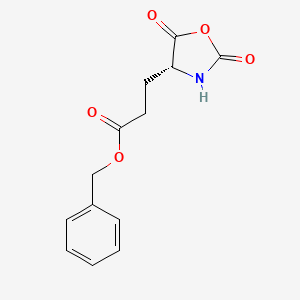
3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide
Descripción general
Descripción
3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide, also known as BMPEA, is a synthetic compound that has recently gained attention in the scientific community due to its potential to be used in a variety of laboratory experiments. BMPEA has a unique chemical structure and can be synthesized in a variety of ways. It has been used in a number of studies to explore its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Electropolymerization and Conducting Polymers
- Research on conducting polymers has involved derivatized bis(pyrrol-2-yl) arylenes, a category that includes compounds structurally related to 3,4-bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide. These polymers are synthesized via electropolymerization, showing potential in electronic applications due to their stability in the conducting form (Sotzing et al., 1996).
Synthesis of Pharmaceutical Impurities
- The compound has been synthesized as an impurity in the pharmaceutical production of Roflumilast. This synthesis involves a series of reactions including alkylation and oxidation, demonstrating the compound's relevance in understanding and controlling pharmaceutical impurity profiles (Zhang et al., 2014).
Catalysis and Ligand Synthesis
- In the field of catalysis, derivatives of this compound have been used to create new ligands for asymmetric catalytic hydrogenation. These ligands are critical for improving the enantioselectivity of catalytic reactions, a crucial aspect of synthesizing chiral pharmaceuticals (Nagel & Bublewitz, 1992).
Supramolecular Chemistry
- In supramolecular chemistry, oligo(p-benzamide)s structurally similar to this compound have been synthesized. These materials exhibit unique properties like forming rigid rodlike aggregates, which can be used in designing new materials and understanding molecular interactions (König et al., 2007).
Medicinal Chemistry
- In medicinal chemistry, analogs of this compound have been explored for their potential in synthesizing enantiopure polyhydroxylated pyrrolidines, compounds that show activity as enzymatic inhibitors (Lombardo et al., 2001).
Preparation of Radioactive Tracers
- The compound has been used in the synthesis of precursors for radioactive tracers, specifically in the preparation of (S)-123I-IBZM. This showcases its application in the field of diagnostic medicine, particularly in imaging techniques (Bobeldijk et al., 1990).
Material Science
- In material science, related compounds have been used to synthesize optically pure cobalt pyridine amidates, which have applications in creating materials with specific optical properties (Chmel et al., 2011).
Propiedades
IUPAC Name |
3,4-bis[(4-methoxyphenyl)methoxy]-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O5/c1-33-25-10-5-22(6-11-25)20-35-27-14-9-24(29(32)30-15-18-31-16-3-4-17-31)19-28(27)36-21-23-7-12-26(34-2)13-8-23/h5-14,19H,3-4,15-18,20-21H2,1-2H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGZCRJKOPNHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NCCN3CCCC3)OCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154944 | |
| Record name | 3,4-Bis[(4-methoxyphenyl)methoxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide | |
CAS RN |
1225208-49-0 | |
| Record name | 3,4-Bis[(4-methoxyphenyl)methoxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225208-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis[(4-methoxyphenyl)methoxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)







![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)